molecular formula C6H11NO3S B1396090 1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde CAS No. 1082383-15-0

1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde

Cat. No.: B1396090
CAS No.: 1082383-15-0
M. Wt: 177.22 g/mol
InChI Key: NKWYBAIDBGUFRD-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde is a high-purity chemical building block designed for research applications. This compound features a pyrrolidine ring, a common structural motif in pharmaceuticals and agrochemicals, functionalized with both an aldehyde and a methylsulfonyl group . The aldehyde group is a highly versatile synthetic handle, readily undergoing nucleophilic addition reactions to form new carbon-carbon bonds, or condensation with amines to form Schiff base ligands, a transformation well-documented for analogous heterocyclic aldehydes . The electron-withdrawing methylsulfonyl group at the nitrogen atom can significantly alter the properties of the pyrrolidine ring, potentially increasing its stability and influencing its behavior as a scaffold or ligand . Chiral pyrrolidine structures are of immense value in modern organic chemistry, particularly in the field of asymmetric organocatalysis, where they are used to control the stereochemical outcome of reactions . As such, this compound serves as a valuable chiral intermediate for medicinal chemistry programs, the synthesis of complex natural products, and the development of new organocatalysts. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Safety Information: For research purposes only. Refer to the Safety Data Sheet for detailed hazard and handling information. General safety precautions for similar compounds include using personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

1-methylsulfonylpyrrolidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWYBAIDBGUFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidine Derivatives

Core Strategy:
A prevalent approach involves direct alkylation of pyrrolidine-2-carboxylic acid derivatives or their protected forms to introduce the methylsulfonyl group at the nitrogen or adjacent positions.

Methodology:

  • Starting Material: Pyrrolidine-2-carboxylic acid derivatives, often protected at nitrogen and the carboxyl group to prevent racemization during alkylation.
  • Alkylating Agents: Methylsulfonyl halides or methylsulfonyl-containing reagents, such as methylsulfonyl chlorides or methylsulfonyl iodides, are used.
  • Reaction Conditions:
    • Alkylation typically occurs in polar aprotic solvents like DMF or THF.
    • Bases such as sodium hydride (NaH) or sodium tert-butoxide facilitate deprotonation of the nitrogen, enabling nucleophilic attack on the sulfonyl reagent.
    • Reaction temperatures are maintained near 0°C to room temperature to control reactivity and minimize racemization.

Research Findings:

  • Patent EP3015456A1 describes alkylation of protected pyrrolidine derivatives with alkyl halides under basic conditions, often employing phase transfer catalysts or strong bases to enhance yields.
  • Patent US20160145208A1 emphasizes direct alkylation of compound c1 (a protected pyrrolidine derivative), which can be converted to the target compound without racemization, indicating the importance of protecting groups and reaction conditions.

Protection and Deprotection Strategies

Purpose:
To prevent racemization and side reactions during alkylation, protection of amino and carboxyl groups is critical.

Common Protecting Groups:

Deprotection Methods:

  • Acidic conditions (e.g., TFA in dichloromethane) are used to remove Boc groups.
  • Hydrogenolysis or ester hydrolysis for benzyl or methyl ester groups, respectively, to yield the free acid or aldehyde.

Research Examples:

  • Synthesis of protected intermediates such as 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate involves Boc protection, followed by selective deprotection and subsequent alkylation steps.

Catalytic Hydrogenation and Stereoselectivity

Application:
In some synthesis routes, catalytic hydrogenation is used to reduce double bonds or to achieve cis-isomers of intermediates, as noted in the patents.

Key Considerations:

  • Hydrogenation conditions must be optimized to prevent racemization at chiral centers.
  • Use of specific catalysts (e.g., palladium on carbon) under mild conditions helps maintain stereochemical integrity.

Research Insights:

  • It has been observed that hydrogenation of certain double bonds in chiral pyrrolidine derivatives can lead to racemized products, which underscores the importance of reaction condition optimization.

Data Table Summarizing Preparation Methods

Step Methodology Reagents Conditions Notes
1. Protection Boc, Benzyl, or Methyl Ester Boc anhydride, Benzyl chloride, Methyl ester reagents Mild base (e.g., TEA), room temp Prevents racemization
2. Alkylation Nucleophilic substitution Methylsulfonyl halide, NaH or similar base 0°C to RT, polar aprotic solvent Direct alkylation of protected pyrrolidine
3. Deprotection Acidic or hydrogenolysis TFA, H2/Pd Mild conditions Selective removal of protecting groups
4. Oxidation Primary alcohol to aldehyde Swern, Dess–Martin -78°C to room temp Controlled oxidation to prevent racemization
5. Final Purification Chromatography Silica gel Appropriate solvent systems Purity and stereochemical integrity

Summary of Research Findings

  • Efficiency & Cost:
    The described methods utilize inexpensive raw materials, such as simple sulfonyl halides and common protecting groups, making the process cost-effective.

  • Reaction Conditions:
    Mild temperatures and standard organic solvents are employed, reducing the risk of racemization and side reactions.

  • Yield & Purity:
    The reported yields are generally high (>80%), with purification steps ensuring stereochemical purity, especially when protecting groups are used effectively.

  • Innovation & Advantages:
    The synthesis routes incorporate strategic protection/deprotection steps and oxidation techniques, facilitating the synthesis of high-purity, stereochemically defined 1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: 1-(Methylsulfonyl)pyrrolidine-2-carboxylic acid.

    Reduction: 1-(Methylsulfonyl)pyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : This compound is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable building block in synthetic chemistry.

2. Biology

  • Enzyme Mechanism Studies : In biological research, 1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde serves as a tool for studying enzyme mechanisms. Its reactivity allows researchers to explore interactions with enzymes and other biological molecules.
  • Building Block for Bioactive Molecules : The compound is utilized in the development of biologically active molecules, contributing to the discovery of new drugs and therapeutic agents.

3. Medicine

  • Therapeutic Applications : There is potential for this compound to be developed into anti-inflammatory and analgesic agents due to its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, which may lead to modulation of enzymatic functions.

4. Industry

  • Production of Fine Chemicals : In industrial settings, this compound is employed in the production of fine chemicals and specialty chemicals. Its unique properties facilitate efficient synthesis processes.

Mechanism of Action

The mechanism by which 1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Structure : Features a pyrrolidine ring with a ketone (5-oxo), methyl group (1-position), and carboxylic acid (3-position).
  • Key Differences : Lacks the methylsulfonyl and aldehyde groups, reducing electrophilicity but increasing hydrophilicity due to the carboxylic acid.
  • Applications : Primarily used in research and development (R&D) contexts, as indicated by its SDS .

Piperidine/Pyrrolidine Derivatives with Methylsulfonylphenyl Groups

  • Examples : 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and related compounds .
  • Key Differences: Methylsulfonyl groups are attached to aromatic rings rather than the pyrrolidine nitrogen.
  • Applications : These compounds are patented for unspecified therapeutic uses, suggesting relevance in medicinal chemistry .

5-Methyl-2-pyrrolidone

  • Structure : A lactam (cyclic amide) with a methyl group at the 5-position.
  • Key Differences : Lacks both the methylsulfonyl and aldehyde groups, resulting in lower reactivity but higher thermal stability.
  • Applications: Used as a solvent or intermediate in polymer synthesis, with R&D applications noted in its SDS .

Physicochemical and Functional Group Comparison

Compound Name CAS Number Molecular Formula Functional Groups Key Applications
This compound Not available C₆H₁₁NO₃S Methylsulfonyl, aldehyde Synthetic intermediate
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ Ketone, carboxylic acid R&D applications
5-Methyl-2-pyrrolidone 108-27-0 C₅H₉NO Lactam (cyclic amide) Solvent, polymer synthesis
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Not available C₁₅H₂₃NO₃S Methylsulfonylphenyl, hydroxyl Pharmaceutical patents

Biological Activity

1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its structure, featuring a pyrrolidine ring with a methylsulfonyl group and an aldehyde functional group, allows for diverse interactions with biological macromolecules, making it a valuable candidate for further research.

The compound's reactivity is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modulation of enzymatic activities, potentially inhibiting or activating specific pathways. The methylsulfonyl group enhances solubility and stability, facilitating the compound's interaction with various biological targets.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation : The aldehyde can be oxidized to form a carboxylic acid.
  • Reduction : It can be reduced to a primary alcohol.
  • Substitution : The methylsulfonyl group can participate in nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound has potential applications in various biological contexts:

Anti-inflammatory Potential

The compound is being explored for its anti-inflammatory properties. In related studies, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that this compound may also possess such activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolidine derivatives, providing insights into the potential effects of this compound.

StudyFindings
Antimicrobial Activity Derivatives showed potent activity against various bacterial strains, indicating potential for developing new antimicrobial agents.
Anti-inflammatory Studies Compounds exhibited significant COX-2 inhibition, suggesting similar potential for this compound.
Enzyme Interaction Studies Demonstrated the ability to modulate enzyme activity through covalent bonding mechanisms.

Q & A

Q. What are the standard synthetic routes for 1-(methylsulfonyl)pyrrolidine-2-carbaldehyde, and what reagents are critical for achieving high yields?

The compound is typically synthesized via sulfonylation of pyrrolidine-2-carbaldehyde derivatives. Key steps include:

  • Sulfonylation : Reaction of pyrrolidine-2-carbaldehyde with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly used to isolate the product.
  • Yield optimization : Controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 aldehyde:MsCl) minimizes side reactions like over-sulfonylation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H NMR confirms the aldehyde proton (δ 9.5–10.0 ppm) and methylsulfonyl group (δ 3.0–3.3 ppm for CH3_3SO2_2) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C6_6H11_{11}NO3_3S; theoretical 177.06 g/mol) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (aldehyde C=O) and ~1350/1150 cm1^{-1} (SO2_2 symmetric/asymmetric stretching) are diagnostic .

Q. How should researchers handle stability challenges during storage?

  • Storage conditions : Store at –20°C in airtight, light-protected containers to prevent aldehyde oxidation or sulfonyl group hydrolysis .
  • Degradation monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects impurities like carboxylic acid derivatives (from aldehyde oxidation) .

Advanced Research Questions

Q. How can this compound serve as a key intermediate in synthesizing bioactive heterocycles?

  • Mechanistic role : The aldehyde group participates in nucleophilic additions (e.g., formation of Schiff bases with amines), while the sulfonyl group enhances electrophilicity. Example: Condensation with hydrazines yields pyrazoline derivatives, which are explored for antimicrobial activity .
  • Case study : In antineoplastic agent synthesis, derivatives of sulfonyl-pyrrolidine carbaldehydes act as Michael acceptors in cycloaddition reactions to form fused heterocycles (e.g., pyrrolo[1,2-a]pyrazines) .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for structural validation?

  • Approach :
  • Variable temperature (VT) NMR : Resolves dynamic effects (e.g., rotameric equilibria of the sulfonyl group) that cause signal splitting .
  • DFT calculations : Compare experimental 13^{13}C NMR shifts with computed values (using software like Gaussian) to confirm conformer dominance .
    • Example : Discrepancies in aldehyde proton shifts may arise from solvent polarity; use deuterated DMSO for consistent comparisons .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic asymmetric syntheses?

  • Docking studies : Molecular docking (AutoDock Vina) evaluates interactions between the aldehyde group and chiral catalysts (e.g., proline derivatives) to predict enantioselectivity .
  • Transition state modeling : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) identify energy barriers for key steps like aldol reactions .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in aqueous environments?

  • Hazard mitigation : Use fume hoods and nitrile gloves to avoid inhalation/skin contact. In case of exposure, rinse with water for 15+ minutes and seek medical evaluation for persistent irritation .
  • Waste disposal : Neutralize aldehyde residues with sodium bisulfite before disposal in accordance with EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde
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1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde

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